(4-Bromo-3-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
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Overview
Description
(4-Bromo-3-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone: is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring and a piperidinyl group with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions and coupling reactions. One common method involves the reaction of 4-bromo-3-fluorobenzaldehyde with 4-(dimethylamino)piperidine under acidic conditions to form the desired product.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction efficiently.
Chemical Reactions Analysis
(4-Bromo-3-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromo or fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone: can be compared with other similar compounds, such as:
(4-Aminophenyl)(4-(dimethylamino)piperidin-1-yl)methanone: Similar structure but with an amino group instead of bromo and fluoro groups.
(4-Bromo-3-fluorophenyl)methanamine hydrochloride: Contains a similar phenyl ring but with different substituents and functional groups.
Uniqueness: The presence of both bromo and fluoro substituents on the phenyl ring, along with the dimethylamino group on the piperidinyl ring, makes this compound unique and potentially more reactive compared to its analogs.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O/c1-17(2)11-5-7-18(8-6-11)14(19)10-3-4-12(15)13(16)9-10/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKMVDISRJWUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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